Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC15899499
Molecular Formula: C13H12ClNO2S
Molecular Weight: 281.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNO2S |
|---|---|
| Molecular Weight | 281.76 g/mol |
| IUPAC Name | ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C13H12ClNO2S/c1-2-17-13(16)9-10(14)11(18-12(9)15)8-6-4-3-5-7-8/h3-7H,2,15H2,1H3 |
| Standard InChI Key | DGTQGILYTMBQJA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1Cl)C2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate belongs to the thiophene family, featuring a five-membered aromatic ring with sulfur at position 1. Key substituents include:
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Amino group (-NH₂) at position 2
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Chlorine atom (-Cl) at position 4
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Phenyl group (-C₆H₅) at position 5
The planar thiophene core facilitates π-π stacking interactions, while the chloro and phenyl groups introduce steric and electronic effects critical for reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂ClNO₂S | |
| Molecular Weight | 281.76 g/mol | |
| XLogP3 (Partition Coefficient) | 4.3 | |
| Topological Polar Surface Area | 80.6 Ų | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 4 |
The canonical SMILES string CCOC(=O)C1=C(SC(=C1Cl)C2=CC=CC=C2)N encodes the compound’s connectivity, validated by PubChem’s cheminformatics tools .
Synthesis and Manufacturing
Gewald Reaction Adaptations
While no explicit protocol exists for this compound, analogous thiophenes are synthesized via the Gewald reaction, a two-step process involving:
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Knoevenagel Condensation: Cyclization of α-cyanoketones with elemental sulfur.
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Esterification: Introduction of the ethyl ester group under acidic conditions .
Modifications likely involve chlorination at position 4 using reagents like sulfuryl chloride (SO₂Cl₂) and phenyl group incorporation via Suzuki-Miyaura coupling.
Table 2: Typical Reaction Conditions
| Parameter | Specification | Reference |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Catalyst | Palladium (Pd) complexes | |
| Temperature Range | 0–25°C | |
| Yield Optimization | Controlled pH (6.5–7.5) |
Crystallography and Disorder
In related compounds (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate), X-ray diffraction reveals coplanarity between the thiophene ring and ester group (dihedral angle <1°). Methyl substituents exhibit positional disorder, a phenomenon potentially relevant to the chloro-phenyl variant .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include:
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δ 1.3 ppm (triplet, CH₃ of ethyl ester)
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δ 4.3 ppm (quartet, CH₂ of ethyl ester)
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δ 6.8–7.5 ppm (multiplet, phenyl protons).
-
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¹³C NMR: Carbonyl (C=O) resonance near δ 165 ppm, with thiophene carbons between δ 110–140 ppm .
Infrared (IR) Spectroscopy
Key absorptions:
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N-H stretch: ~3350 cm⁻¹ (amine)
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C=O stretch: ~1700 cm⁻¹ (ester)
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C-Cl stretch: ~750 cm⁻¹.
Physicochemical Properties
Solubility and Stability
The compound exhibits lipophilicity (XLogP3 = 4.3), favoring organic solvents like DCM or ethanol. Hydrolytic stability is unconfirmed, but ester groups typically require neutral pH for longevity .
Thermal Behavior
No melting point data exists, but analogous thiophenes decompose above 200°C. Differential scanning calorimetry (DSC) would clarify phase transitions.
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